Fmoc-NH-PEG12-CH2COOH

Catalog No.
S3405773
CAS No.
2291257-76-4
M.F
C41H63NO16
M. Wt
825.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-NH-PEG12-CH2COOH

CAS Number

2291257-76-4

Product Name

Fmoc-NH-PEG12-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C41H63NO16

Molecular Weight

825.9

InChI

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44)

InChI Key

YZIUMHBWFVGVKQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

PEGylation and Biocompatibility:

  • Fmoc-NH-PEG12-CH2COOH contains a hydrophilic Polyethylene Glycol (PEG) spacer with twelve repeating units. This PEG moiety enhances the water solubility of the molecule and attached biomolecules, making them more compatible with biological environments [].
  • Additionally, PEGylation often reduces immunogenicity and improves the pharmacokinetics of biomolecules, making them less susceptible to degradation and increasing their circulation time in the body [].

Site-Specific Conjugation:

  • The molecule possesses two functional groups:
    • An Fmoc (Fluorenylmethoxycarbonyl) protecting group attached to the N-terminus. This group can be selectively removed under basic conditions, revealing a free amine group [].
    • A terminal carboxylic acid group at the C-terminus. This group can readily react with primary amine groups on various biomolecules (e.g., peptides, proteins, antibodies) in the presence of coupling agents, forming stable amide bonds [, ].

These features enable Fmoc-NH-PEG12-CH2COOH to act as a versatile linker for site-specific conjugation of various biomolecules with PEG chains. This conjugation strategy is employed in numerous research applications, including:

  • Drug delivery: Conjugating drugs with PEG can improve their solubility, stability, and targeting specificity, potentially leading to enhanced therapeutic efficacy and reduced side effects [].
  • Protein engineering: PEGylation of proteins can modulate their activity, stability, and immunogenicity, making them more suitable for therapeutic applications [].
  • Nanoparticle modification: Fmoc-NH-PEG12-CH2COOH can be used to functionalize nanoparticles with PEG, allowing for controlled release of encapsulated drugs, improved biocompatibility, and targeted delivery to specific tissues [].

Research Applications:

Beyond the aforementioned examples, Fmoc-NH-PEG12-CH2COOH finds application in various other research areas, including:

  • Development of biosensors for improved sensitivity and selectivity [].
  • Design of biocompatible surfaces for cell culture and tissue engineering [].
  • Conjugation of imaging probes for targeted in vivo diagnostics [].

Fmoc-NH-PEG12-CH2COOH, also known as Fmoc-N-amido-PEG12-acid, is a specialized compound utilized primarily in bioconjugation and peptide synthesis. This molecule consists of three main components: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a polyethylene glycol (PEG) chain with twelve ethylene glycol units, and a carboxylic acid functional group. The chemical formula for Fmoc-NH-PEG12-CH2COOH is C42H65NO16, with a molecular weight of approximately 839.96 g/mol .

The structure of Fmoc-NH-PEG12-CH2COOH enables it to serve as a versatile linker for the site-specific conjugation of various biomolecules. The PEG segment enhances solubility and reduces non-specific interactions in biological systems, making it an effective tool in drug development and molecular biology research .

Fmoc-NH-PEG12-CH2COOH does not have a direct mechanism of action as it's a linker molecule. Its primary function is to covalently attach other molecules through its reactive ends. Here's how it works:

  • The Fmoc group protects the amine, preventing unwanted reactions during storage or manipulation.
  • The scientist removes the Fmoc group to reveal a free amine for conjugation.
  • The terminal carboxylic acid reacts with a complementary functional group (usually a primary amine) on another molecule, forming a stable amide bond. This coupling creates a new molecule with the desired properties.

The PEG spacer plays a crucial role by enhancing the solubility and reducing non-specific interactions of the conjugated molecule within biological systems.

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Fmoc-NH-PEG12-CH2COOH may cause mild irritation upon contact. If contact occurs, flush the affected area with water for at least 15 minutes.
  • Dispose of the compound according to local regulations for hazardous waste.

  • Deprotection Reaction:
    Fmoc NH PEG12 CH2COOH PiperidineH N PEG12 CH2COOH Fmoc piperidine\text{Fmoc NH PEG12 CH2COOH Piperidine}\rightarrow \text{H N PEG12 CH2COOH Fmoc piperidine}
    This reaction involves the removal of the Fmoc protecting group using piperidine, yielding an amine-functionalized PEG derivative.
  • Conjugation Reaction:
    Fmoc NH PEG12 CH2COOH H2N R EDC HATUFmoc NH PEG12 C O NH R Byproducts\text{Fmoc NH PEG12 CH2COOH H2N R EDC HATU}\rightarrow \text{Fmoc NH PEG12 C O NH R Byproducts}
    Here, R represents a primary amine-containing molecule. The reaction utilizes coupling agents like EDC or HATU to form an amide bond between the PEG derivative and the target molecule .

While Fmoc-NH-PEG12-CH2COOH itself does not exhibit direct biological activity, its role as a linker facilitates the attachment of biologically active molecules such as peptides, proteins, or nucleic acids. This conjugation can enhance the pharmacokinetics and efficacy of therapeutic agents by improving their solubility and stability in biological environments. Additionally, its use in Antibody-Drug Conjugates (ADCs) allows for targeted delivery of cytotoxic agents to specific cells, reducing off-target effects .

The synthesis of Fmoc-NH-PEG12-CH2COOH typically involves several steps:

  • Synthesis of PEG Backbone: The PEG chain is synthesized through polymerization methods.
  • Attachment of Fmoc Group: The Fmoc protecting group is introduced to the amine functionality of the PEG derivative.
  • Carboxylic Acid Functionalization: The terminal carboxylic acid group is incorporated through appropriate

Fmoc-NH-PEG12-CH2COOH has numerous applications in scientific research:

  • Peptide Synthesis: It serves as a linker for synthesizing peptides with enhanced solubility.
  • Antibody-Drug Conjugates: Utilized in developing targeted therapies by linking cytotoxic drugs to antibodies.
  • Bioconjugation: Facilitates the attachment of various biomolecules for research in drug delivery systems and diagnostics.
  • PROTAC Development: Acts as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics aimed at degrading specific proteins within cells .

Studies involving Fmoc-NH-PEG12-CH2COOH often focus on its interactions with various biomolecules. For example, research has shown that conjugating this compound to peptides can significantly reduce aggregation tendencies, enhancing their stability and efficacy in biological systems. Additionally, interaction studies with proteins reveal that the PEG spacer effectively minimizes non-specific binding, improving the selectivity of drug delivery systems .

Several compounds share structural similarities with Fmoc-NH-PEG12-CH2COOH. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Fmoc-NH-PEG6-COOHShorter PEG chain (six units)Enhanced hydrophilicity but lower steric bulk
Fmoc-NH-(CH2)3COOHAliphatic linker with three methylene unitsMore rigid structure may affect flexibility
NHS-PEG12-COOHContains N-hydroxysuccinimide for amine couplingOffers different reactivity profile
Azide-PEG12-COOHContains azide functionality for click chemistryEnables bioorthogonal reactions

Fmoc-NH-PEG12-CH2COOH stands out due to its combination of a long PEG chain and a carboxylic acid group, which enhances solubility while providing reactive sites for conjugation without compromising biological activity .

XLogP3

0.9

Dates

Modify: 2024-04-14

Explore Compound Types